molecular formula C36H43NO6 B12803798 [2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate

[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate

Cat. No.: B12803798
M. Wt: 585.7 g/mol
InChI Key: QSQLDXINIHNDJG-UHFFFAOYSA-N
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Description

CHEBI:64064 , is a phenol derivative. Its chemical structure features a hydroxymethyl group at C-2 and a 1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl group at C-4. Essentially, it’s a derivative of phenylethanolamine .

Preparation Methods

Reaction Conditions: The exact reaction conditions would depend on the specific synthetic pathway chosen. common reagents and conditions for phenol derivatives include acid-catalyzed reactions, base-catalyzed reactions, and nucleophilic substitutions.

Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound remains scarce. It’s likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Types of Reactions: This compound could undergo various reactions, including:

    Oxidation: Oxidative processes could modify the hydroxymethyl or aminoethyl groups.

    Reduction: Reduction reactions might target functional groups like the carbonyl in the carboxylate.

    Substitution: Nucleophilic substitutions could occur at different positions.

Common Reagents: Reagents commonly used in phenol chemistry include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkoxides).

Major Products: The major products would depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Biology and Medicine: Given its structural features, this compound could be relevant in drug discovery. It might interact with receptors or enzymes involved in physiological processes.

Industry: Applications in industry could include additives, catalysts, or intermediates for other compounds.

Mechanism of Action

The exact mechanism remains speculative due to limited data. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic activity.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, researchers could explore related phenol derivatives. For instance, ®-salmeterol and (S)-salmeterol share some structural similarities .

Properties

Molecular Formula

C36H43NO6

Molecular Weight

585.7 g/mol

IUPAC Name

[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C36H43NO6/c38-26-30-24-29(18-20-34(30)43-36(41)32-19-17-28-15-6-7-16-31(28)35(32)40)33(39)25-37-21-9-1-2-10-22-42-23-11-8-14-27-12-4-3-5-13-27/h3-7,12-13,15-20,24,33,37-40H,1-2,8-11,14,21-23,25-26H2

InChI Key

QSQLDXINIHNDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4C=C3)O)CO)O

Origin of Product

United States

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